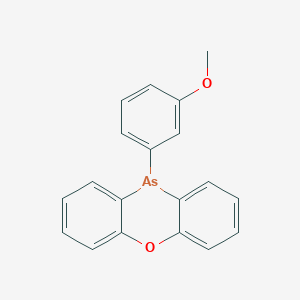
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-: is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a p-chlorophenyl group and a phenylacetyl group attached to the alanine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- typically involves the following steps:
Starting Materials: The synthesis begins with alanine, p-chlorophenylalanine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the monosodium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the p-chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the p-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered phenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its effects on enzyme activity and protein interactions.
- Used in studies related to amino acid metabolism and transport.
Medicine:
- Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter levels.
- Studied for its effects on serotonin and other neurotransmitter pathways.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan hydroxylase, leading to a decrease in serotonin synthesis . This interaction can affect neurotransmitter levels and influence various physiological processes.
類似化合物との比較
p-Chlorophenylalanine: Shares the p-chlorophenyl group but lacks the phenylacetyl group.
Phenylalanine: Similar amino acid structure but without the p-chlorophenyl and phenylacetyl groups.
Tyrosine: Contains a phenolic group instead of the p-chlorophenyl group.
Uniqueness:
- The presence of both p-chlorophenyl and phenylacetyl groups makes ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- unique in its chemical reactivity and potential applications.
- Its ability to modulate enzyme activity and neurotransmitter levels sets it apart from other similar compounds.
特性
CAS番号 |
55327-77-0 |
|---|---|
分子式 |
C17H15ClNNaO3 |
分子量 |
339.7 g/mol |
IUPAC名 |
sodium;3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H16ClNO3.Na/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12;/h1-9,15H,10-11H2,(H,19,20)(H,21,22);/q;+1/p-1 |
InChIキー |
HXFIKVDSHQWVRM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


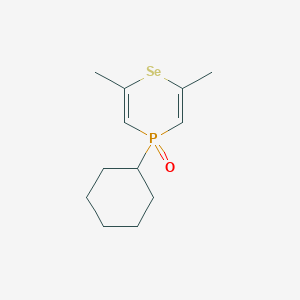
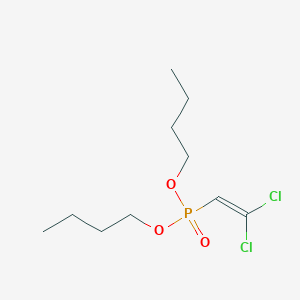
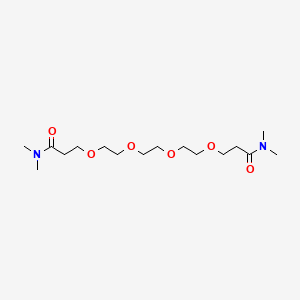
silane](/img/structure/B14634006.png)

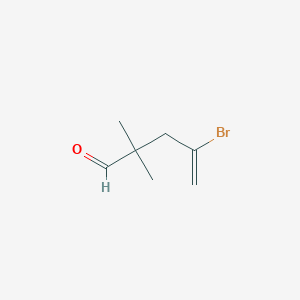
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
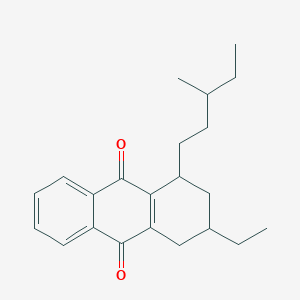

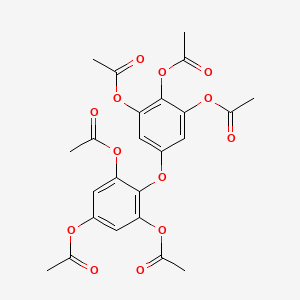
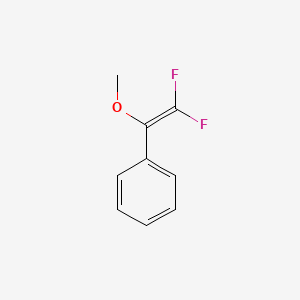
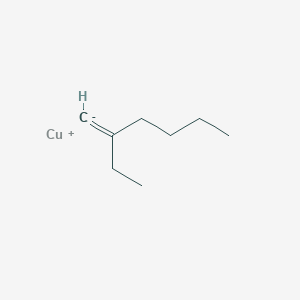
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
